![molecular formula C15H22N2O4 B612164 N-((6-(hydroxyamino)-6-oxohexyl)oxy)-3,5-dimethylbenzamide CAS No. 1418033-25-6](/img/structure/B612164.png)
N-((6-(hydroxyamino)-6-oxohexyl)oxy)-3,5-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-((6-(hydroxyamino)-6-oxohexyl)oxy)-3,5-dimethylbenzamide” is a complex organic molecule. It contains a benzamide moiety (a benzene ring attached to a carboxamide group), which is a common feature in many pharmaceuticals and biologically active compounds . The molecule also has a hydroxyamino group and an oxohexyl group, which could potentially participate in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry. These techniques can provide detailed information about the arrangement of atoms within the molecule and their chemical environments .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the hydroxyamino group could participate in redox reactions, and the benzamide moiety could undergo nucleophilic acyl substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These properties could include solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Pancreatic Neuroendocrine Tumor Cells
LMK-235, a selective class IIA HDAC inhibitor, has been studied for its effects on pancreatic neuroendocrine tumor (pNET) cells . The study found that LMK-235 had significant effects on cell viability, indicating its potential as a therapeutic approach in pNET .
Breast Cancer in Very Young Women
Research has shown that LMK-235 could be a potential treatment in breast cancer affecting very young women (BCVY) . The study found that BCVY cell lines showed greatly reduced progression when treated with LMK-235 . Moreover, overexpression of HDAC5 in BCVY, which correlates with lower survival rates, suggests that LMK-235 could be a potential treatment .
Breast Cancer
In general, LMK-235 has also been studied for its potential as a treatment for breast cancer . The HDAC5 inhibitor LMK-235 inhibited cell growth and induced apoptosis in breast cancer cells . The study also suggested that the combination of LMK-235 and bortezomib presents a novel therapeutic approach for breast cancer .
Mechanism of Action
Target of Action
LMK-235 selectively inhibits class IIA histone deacetylases (HDACs), specifically HDAC4 and HDAC5 . These HDACs play a crucial role in epigenetic mechanisms, impacting gene expression and cellular processes.
Mode of Action
LMK-235 interferes with HDAC5 functionality, affecting downstream pathways. Specifically:
- ERK-1/2 Pathway : LMK-235 inhibits HDAC5, disrupting this pathway. ERK-1/2 is crucial for cancer stem cell differentiation .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[6-(hydroxyamino)-6-oxohexoxy]-3,5-dimethylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-11-8-12(2)10-13(9-11)15(19)17-21-7-5-3-4-6-14(18)16-20/h8-10,20H,3-7H2,1-2H3,(H,16,18)(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYZCEONIWEUAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NOCCCCCC(=O)NO)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1418033-25-6 |
Source
|
Record name | N-((6 (hydroxyamino)-6-oxohexyl)oxy)-3,5-dimethylbenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.